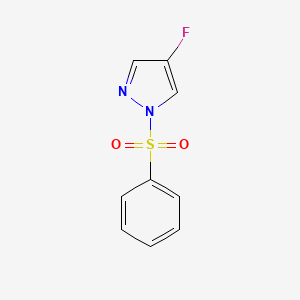![molecular formula C13H18ClIN2OSi B13666367 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13666367.png)
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is a synthetic organic compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of chlorine and iodine atoms at the 4 and 5 positions, respectively, and a trimethylsilyl-ethoxymethyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole typically involves multiple steps. One common method involves the reaction of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert nitrogen atmosphere . The mixture is cooled to 0°C and stirred for 30 minutes before the addition of 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the synthesis.
Dimethylformamide (DMF): Common solvent for reactions.
2-(Trimethylsilyl)ethoxymethyl Chloride: Reactant for introducing the trimethylsilyl-ethoxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a pyrimidine ring instead of an indole ring.
4-Chloro-2-iodo-5-trifluoromethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine: Contains a trifluoromethyl group instead of a hydrogen atom at the 5 position.
Uniqueness
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethoxymethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
属性
分子式 |
C13H18ClIN2OSi |
|---|---|
分子量 |
408.74 g/mol |
IUPAC 名称 |
2-[(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(14)11(15)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI 键 |
RHZIPMBJJDJJJF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)
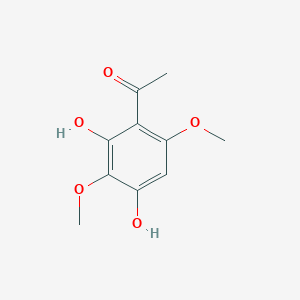
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
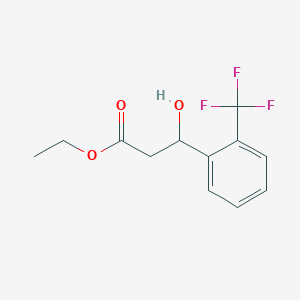
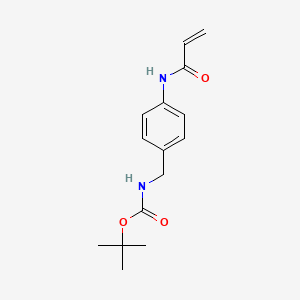
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
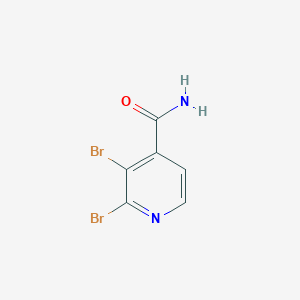
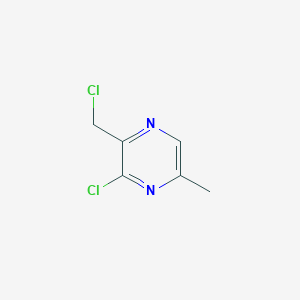
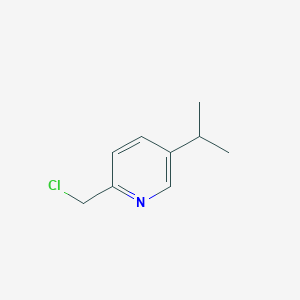
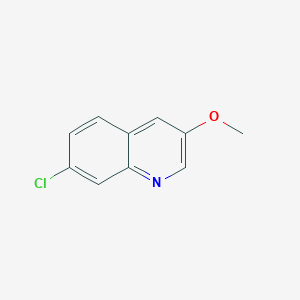
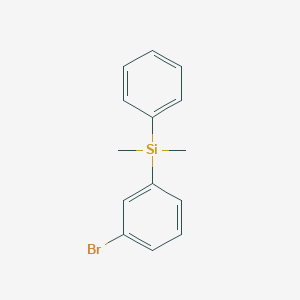
![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)
